molecular formula C23H25N3O3S B2913547 ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 536702-52-0

ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2913547
CAS No.: 536702-52-0
M. Wt: 423.53
InChI Key: HIKCUSATSMBBTE-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with an ethyl carboxylate group and a thioether-linked 2-phenylindole moiety. The indole ring system is known for its biological relevance in medicinal chemistry, particularly in targeting enzymes and receptors involved in cancer and neurodegenerative diseases . The thioacetyl-piperazine scaffold enhances metabolic stability and modulates solubility, making it a versatile intermediate for drug discovery .

Properties

IUPAC Name

ethyl 4-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-2-29-23(28)26-14-12-25(13-15-26)20(27)16-30-22-18-10-6-7-11-19(18)24-21(22)17-8-4-3-5-9-17/h3-11,24H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKCUSATSMBBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The thioacetyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent . The final step involves the coupling of the indole derivative with piperazine-1-carboxylate under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetyl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetyl)piperazine-1-carboxylate depends on its specific biological target. Generally, compounds with an indole moiety can interact with various receptors and enzymes due to their structural similarity to tryptophan and serotonin. The thioacetyl group may enhance binding affinity or selectivity towards certain targets .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogues

Compound Name Key Substituents Biological/Physicochemical Relevance Reference
Ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetyl)piperazine-1-carboxylate (Target) 2-Phenylindole-thioacetyl, ethyl carboxylate Potential kinase/ATPase inhibition
Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate Pyridazinyl-thioacetyl, dimethoxyphenyl Antioxidant/MAO-B inhibition
Ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]piperazine-1-carboxylate 2-Methylindole-pyridinylmethyl Improved solubility, receptor binding
Tert-butyl 4-(2-(4-(3-fluorobenzoyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate Fluorobenzoyl-piperazine, tert-butyl ester Enhanced metabolic stability
Ethyl 4-(2-(3-chloro-4-methoxy-N-methylphenylsulfonamido)acetyl)piperazine-1-carboxylate Sulfonamide-acetyl, chloro-methoxyphenyl Enzyme inhibition (e.g., carbonic anhydrase)

Physicochemical Properties

  • Solubility : Ethyl carboxylate groups enhance aqueous solubility relative to tert-butyl esters (e.g., ), critical for bioavailability .
  • Stability : Piperazine derivatives with bulky substituents (e.g., 2-methylindole in ) exhibit improved metabolic stability against cytochrome P450 enzymes .

Biological Activity

Ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, an indole moiety, and a thioether linkage, which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Target Enzymes and Pathways:

  • RNA-dependent RNA Polymerase (RdRp) : The compound has been shown to inhibit RdRp, a crucial enzyme in the replication of several viruses, including SARS-CoV-2 and Influenza A virus. This inhibition leads to a significant reduction in viral replication by decreasing viral RNA synthesis.
  • Monoamine Oxidase (MAO) Inhibition : Some derivatives related to this compound have displayed inhibitory activity against MAO-A, which is important for the metabolism of neurotransmitters and has implications in treating depression and other neurological disorders .

Antiviral Activity

Research indicates that compounds with similar structures can effectively inhibit viral replication. For instance, studies have shown that indole derivatives can significantly reduce viral load in infected cells by targeting viral polymerases .

Anticancer Potential

Indole derivatives are also recognized for their anticancer properties. Compounds structurally related to this compound have been evaluated for cytotoxicity against various cancer cell lines. Notably, the presence of the indole structure enhances the compound's ability to induce apoptosis in cancer cells .

Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of related compounds, it was found that the indole-thioether linkage significantly contributed to the inhibition of RdRp activity. The results demonstrated a dose-dependent response with IC50 values indicating effective antiviral activity at low concentrations.

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of indole derivatives on human cancer cell lines. The results showed that compounds with similar structures exhibited IC50 values less than that of standard chemotherapeutics like doxorubicin, highlighting their potential as anticancer agents .

Data Summary

Biological ActivityTargetIC50 ValueReference
Antiviral ActivityRdRpVaries
CytotoxicityCancer Cells< 10 µM
MAO-A InhibitionMAO-AVaries

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